2-ethoxy-4-(hydroxymethyl)-6-nitrophenol
Description
2-Ethoxy-4-(hydroxymethyl)-6-nitrophenol is a phenolic compound featuring three distinct substituents: an ethoxy group (-OCH₂CH₃) at position 2, a hydroxymethyl group (-CH₂OH) at position 4, and a nitro group (-NO₂) at position 4.
The hydroxymethyl group is notable for enhancing polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to non-polar alkyl substituents. The nitro group, a strong electron-withdrawing moiety, increases the acidity of the phenolic hydroxyl group (pKa ~7–8 for nitrophenols) and influences electronic interactions in molecular systems. The ethoxy group contributes steric bulk and moderate electron-donating effects, balancing the nitro group’s electron withdrawal .
Properties
IUPAC Name |
2-ethoxy-4-(hydroxymethyl)-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-2-15-8-4-6(5-11)3-7(9(8)12)10(13)14/h3-4,11-12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQLUAXOMCJMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358422 | |
| Record name | 2-Ethoxy-4-(hydroxymethyl)-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677310-20-2 | |
| Record name | 2-Ethoxy-4-(hydroxymethyl)-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-(hydroxymethyl)-6-nitrophenol typically involves the nitration of 2-ethoxy-4-(hydroxymethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-(hydroxymethyl)-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-ethoxy-4-(carboxymethyl)-6-nitrophenol.
Reduction: Formation of 2-ethoxy-4-(hydroxymethyl)-6-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-4-(hydroxymethyl)-6-nitrophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-(hydroxymethyl)-6-nitrophenol depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ethoxy group can affect the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
A comparative analysis of substituent positions and types reveals critical differences in solubility, acidity, and reactivity.
Table 1: Substituent and Property Comparison
Key Observations :
- Hydroxymethyl vs. Methyl: The hydroxymethyl group in the target compound increases polarity and solubility compared to 2-methoxy-4-methyl-6-nitrophenol, where the methyl group contributes to hydrophobicity.
- Ethoxy vs.
- Nitro Group Positioning: All compared compounds retain the nitro group at position 6, which strongly withdraws electrons, increasing phenolic acidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
